molecular formula C16H13ClN4O3S2 B2730961 (5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-16-7

(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2730961
CAS RN: 897474-16-7
M. Wt: 408.88
InChI Key: DCJFVGWEXGIDMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule, respectively . The IR spectrum can give insights into the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have focused on synthesizing novel compounds with potential antimicrobial properties. For example, Patel et al. (2011) investigated the synthesis of pyridine derivatives, showcasing the methodological advancements in creating compounds with variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antimycobacterial Activity

Sathe et al. (2011) explored the synthesis of fluorinated benzothiazolo imidazole compounds, demonstrating their promising antimicrobial activity, which could contribute to the development of new antimycobacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Structural Characterization and Docking Studies

The synthesis and characterization of novel compounds, including their docking studies to understand antibacterial activity, have been a significant area of research. Shahana and Yardily (2020) provided insights into the structural optimization and theoretical vibrational spectra of related compounds, contributing to the understanding of their antibacterial potential (Shahana & Yardily, 2020).

Luminescence Sensitization

The study of luminescence sensitization by thiophenyl-derivatized nitrobenzoato antennas offers insights into the potential applications of similar compounds in imaging and sensing technologies. Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands for their ability to sensitize Eu(III) and Tb(III) luminescence, indicating the diverse applications of these compounds beyond medicinal chemistry (Viswanathan & Bettencourt-Dias, 2006).

Corrosion Inhibition

The corrosion inhibition of mild steel using organic inhibitors is another area where similar compounds have shown potential. Research by Singaravelu, Bhadusha, and Dharmalingam (2022) on newly synthesized inhibitors demonstrated significant efficiency in protecting mild steel against corrosion, highlighting the versatility of these compounds in industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S2/c17-14-4-3-12(25-14)15(22)19-5-7-20(8-6-19)16-18-11-2-1-10(21(23)24)9-13(11)26-16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJFVGWEXGIDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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